molecular formula C13H16Cl2N2O5S B2529904 Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate CAS No. 853751-14-1

Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate

Cat. No. B2529904
CAS RN: 853751-14-1
M. Wt: 383.24
InChI Key: KGLATTHNTXFTRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of piperazine as a starting material. For instance, the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl)-[2,5-14C] piperazinyl acetate is achieved via [2,5-14C] piperazine and ethyl [2,5-14C] piperazinyl acetate . This suggests that the synthesis of ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate could potentially involve a similar approach, starting with piperazine and introducing the sulfonyl and carboxylate groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate can be complex. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals that the piperazine ring adopts a chair conformation and the dihedral angles between the piperazine and benzene rings are approximately 30 degrees . This information can be useful when predicting the molecular conformation of ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate, which may also exhibit a chair conformation of the piperazine ring and specific dihedral angles due to the presence of the benzene ring.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be complex and are influenced by the substituents on the piperazine ring. The papers provided do not detail reactions specific to ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate, but they do indicate that piperazine can react with various carboxylic acids and aldehydes to form esterified or amide products . These reactions are likely to be relevant when considering the chemical behavior of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate are not directly provided, the properties of similar compounds can offer some insights. For example, the crystal structure analysis of EPBA suggests that such compounds can form stable crystalline structures, which may imply that ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate could also crystallize under the right conditions . The presence of ethoxycarbonyl and sulfonyl groups is likely to influence the solubility, melting point, and other physical properties of the compound.

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate is involved in the synthesis and characterization of bifunctional sulfonamide-amide derivatives. These derivatives demonstrate significant antibacterial and antifungal activities against various bacterial and fungal strains, highlighting their potential in antimicrobial research (Abbavaram & Reddyvari, 2013).

Drug Discovery Applications

This compound is also pivotal in drug discovery, particularly for diseases like type 2 diabetes and Alzheimer's. Through the synthesis of multi-functional derivatives, it has been evaluated for inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These studies suggest its role in developing new therapeutic agents for managing these diseases (Abbasi et al., 2018).

Antimicrobial Activities

In another study, novel 1,2,4-Triazole derivatives, synthesized from reactions involving Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate, were screened for their antimicrobial activities. Some derivatives were found to possess good or moderate activities against test microorganisms, underlining the chemical's utility in developing new antimicrobial agents (Bektaş et al., 2007).

Structural and Hydrogen Bonding Studies

The compound's role extends to the understanding of crystal structures and hydrogen bonding patterns in proton-transfer compounds. Studies involving 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including structures related to Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate, contribute valuable insights into the design of molecular materials (Smith, Wermuth, & Sagatys, 2011).

properties

IUPAC Name

ethyl 4-(3,5-dichloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O5S/c1-2-22-13(19)16-3-5-17(6-4-16)23(20,21)11-8-9(14)7-10(15)12(11)18/h7-8,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLATTHNTXFTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate

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